Product packaging for AB-FUBINACA metabolite 2A(Cat. No.:)

AB-FUBINACA metabolite 2A

Cat. No.: B1162971
M. Wt: 398.4
InChI Key: NEZYQTIODXEXMK-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Synthetic Cannabinoid Research

AB-FUBINACA is a potent, indazole-based synthetic cannabinoid that has been a significant compound of interest in forensic and toxicological research. caymanchem.com Originally developed in the early 2000s, it later emerged on the recreational drug market. diva-portal.org The study of synthetic cannabinoids like AB-FUBINACA is crucial for understanding their pharmacological and metabolic pathways, which is essential for the development of analytical methods for their detection in biological samples. diva-portal.orgnih.gov The biotransformation of these compounds is a key area of investigation, as the parent compounds are often extensively metabolized, making their metabolites important biomarkers for confirming consumption. nih.gov

Research Significance of AB-FUBINACA Metabolite 2A as a Key Biotransformation Product

This compound is a major metabolite of AB-FUBINACA, formed through carboxylation. caymanchem.comsigmaaldrich.com Its identification is critical in forensic analysis as parent synthetic cannabinoids are often rapidly metabolized and may not be detectable in urine samples. diva-portal.orgekb.eg The presence of metabolites like this compound serves as a reliable indicator of the parent compound's consumption. sigmaaldrich.comuq.edu.au

In vitro studies using human liver microsomes and hepatocytes have been instrumental in identifying the metabolic pathways of AB-FUBINACA. nih.govsemanticscholar.org These studies have shown that the primary metabolic routes include hydroxylation and amide hydrolysis. nih.govsemanticscholar.org Specifically, hydroxylation can occur on the alkyl or indazole portions of the molecule. nih.govsemanticscholar.org The formation of this compound is an expected outcome based on the metabolism of similar synthetic cannabinoids. caymanchem.com

The table below summarizes key details of this compound.

PropertyValue
Formal Name 4-amino-3-[[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]amino]-2-methyl-4-oxo-butanoic acid
Molecular Formula C₂₀H₁₉FN₄O₄
Molecular Weight 398.4 g/mol
CAS Number 2460433-24-1

Data sourced from multiple references. caymanchem.comsigmaaldrich.com

Isomeric Considerations and Structural Research Challenges (e.g., Diastereomer 2A vs. 2B, Unknown Relative Stereochemistry)

A significant challenge in the study of this compound lies in its stereochemistry. The molecule contains chiral centers, leading to the existence of diastereomers. caymanchem.comcaymanchem.com this compound is a single diastereomer, but its exact relative stereochemistry remains unknown. caymanchem.com It has a corresponding diastereomer, AB-FUBINACA metabolite 2B. caymanchem.comcaymanchem.com

The differentiation of these isomers is a complex analytical task. nih.gov Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to separate and identify these closely related compounds. nih.govresearchgate.net The subtle structural differences between diastereomers can lead to variations in their chromatographic retention times and mass spectral fragmentation patterns, which can be exploited for their differentiation. nih.gov However, without specific reference standards for each isomer, definitive identification can be challenging. The lack of complete stereochemical information highlights an ongoing area of research in the analytical and forensic chemistry of synthetic cannabinoids.

Properties

Molecular Formula

C20H19FN4O4

Molecular Weight

398.4

InChI

InChI=1S/C20H19FN4O4/c1-11(20(28)29)16(18(22)26)23-19(27)17-14-4-2-3-5-15(14)25(24-17)10-12-6-8-13(21)9-7-12/h2-9,11,16H,10H2,1H3,(H2,22,26)(H,23,27)(H,28,29)

InChI Key

NEZYQTIODXEXMK-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)C(C)C(O)=O)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3

Synonyms

4-amino-3-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoic acid

Origin of Product

United States

Elucidation of Biotransformation Pathways and Enzymatic Mechanisms Leading to Ab Fubinaca Metabolite 2a Formation

Primary Metabolic Pathways of AB-FUBINACA Relevant to Metabolite 2A Formation

The structural modification of AB-FUBINACA in the body is primarily achieved through three main metabolic reactions: amide hydrolysis, hydroxylation, and subsequent glucuronidation.

Amide Hydrolysis : This is a predominant metabolic pathway for AB-FUBINACA. researchgate.netmdpi.com The hydrolysis of the terminal amide group on the amino-oxobutane moiety leads to the formation of a carboxylic acid derivative. researchgate.netnih.gov This resulting compound, AB-FUBINACA carboxylic acid, is a major metabolite and is considered specific to AB-FUBINACA metabolism, making it a reliable marker for intake. researchgate.net

Hydroxylation : This Phase I reaction involves the addition of a hydroxyl group to the AB-FUBINACA molecule. Hydroxylation can occur at several positions, including the amino-oxobutane moiety, the indazole ring, and the alkyl chain. researchgate.netnih.govprobiologists.com In some studies, a major metabolite found in rat urine, designated "metabolite-2," was identified as a product of both hydroxylation and N-dealkylation. nih.gov

Glucuronidation : Following the initial Phase I reactions like hydrolysis and hydroxylation, the resulting metabolites often undergo Phase II conjugation with glucuronic acid. researchgate.netmdpi.com This process, catalyzed by UGT enzymes, significantly increases the water solubility of the metabolites, facilitating their elimination from the body.

Other observed metabolic pathways for AB-FUBINACA include dehydrogenation and epoxidation followed by hydrolysis, though these are generally considered minor routes compared to amide hydrolysis and hydroxylation. researchgate.netmdpi.comnih.gov

Identification and Characterization of Enzyme Systems Involved in Biotransformation

Cytochrome P450 enzymes are involved in the oxidative metabolism of AB-FUBINACA, contributing to pathways like hydroxylation and defluorobenzylation. nih.gov Specific isoforms identified as contributing to its metabolism include CYP2C19, CYP3A4, and CYP3A5. nih.gov

However, studies have shown that AB-FUBINACA itself can interact with and inhibit several key CYP isoforms. It acts as a moderate inhibitor of CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. nih.govnih.gov Conversely, it does not significantly inhibit CYP1A2, CYP2A6, or CYP3A4 at concentrations up to 100 µM. nih.govnih.gov Research using human liver microsomes has indicated that the primary pathway of amide hydrolysis to the carboxylic acid metabolite is largely independent of the CYP system, as the reaction proceeds efficiently even in the absence of the necessary CYP cofactor, NADPH. nih.gov This finding points to the primary role of other enzyme systems in this specific metabolic step.

Table 1: Inhibitory Effects of AB-FUBINACA on Major Human Cytochrome P450 (CYP) Isoforms

CYP IsoformInhibitory EffectKi Value (µM)Type of Inhibition
CYP1A2Negligible>100N/A
CYP2A6Negligible>100N/A
CYP2B6Moderate15.0Mixed
CYP2C8Moderate19.9Competitive
CYP2C9Moderate13.1Competitive
CYP2C19Moderate6.3Competitive
CYP2D6Moderate20.8Competitive
CYP3A4Negligible>100N/A

Data sourced from studies on human liver microsomes. nih.govnih.gov

UGT enzymes are central to the Phase II metabolism of AB-FUBINACA's Phase I metabolites. frontiersin.org Glucuronidation is a key conjugation pathway for the hydroxylated and carboxylated metabolites, rendering them more hydrophilic for excretion. researchgate.netnih.gov While the metabolites are substrates for UGTs, the parent compound AB-FUBINACA shows negligible inhibitory effects on the activities of several major UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. nih.govnih.gov

Carboxylesterases (CES) have been identified as the primary enzymes responsible for the amide hydrolysis of AB-FUBINACA to its carboxylic acid metabolite. nih.govnih.gov In vitro studies have specifically implicated human carboxylesterase 1 (hCES1) in this biotransformation. nih.govnih.gov Research using recombinant enzymes confirmed that CES1A1 rapidly metabolizes AB-FUBINACA, while CES2 shows no apparent metabolic activity towards the compound. nih.gov The rapid metabolism by CES1 highlights its critical role in the clearance of AB-FUBINACA and the formation of its main, specific metabolite. nih.gov

Application of In Vitro Models for Biotransformation Research

In vitro models are indispensable tools for characterizing the metabolic pathways of novel psychoactive substances like AB-FUBINACA. These systems allow for controlled investigation of enzymatic processes and metabolite identification.

Human liver microsomes (HLMs) are a widely utilized in vitro system for studying drug metabolism because they contain a high concentration of Phase I (CYP) and Phase II (UGT) enzymes. researchgate.netsemanticscholar.org Numerous studies on AB-FUBINACA have employed HLMs to identify metabolites, determine metabolic pathways, and characterize the roles of specific enzymes. nih.govprobiologists.comnih.govresearchgate.net

Incubation of AB-FUBINACA with HLMs has successfully identified major metabolic pathways, including amide hydrolysis and hydroxylation. nih.govresearchgate.net The measured half-life of AB-FUBINACA in HLM incubations was found to be approximately 62.6 minutes in one study. researchgate.net Furthermore, HLM-based experiments were pivotal in demonstrating that the formation of the carboxylic acid metabolite was not dependent on the CYP cofactor NADPH, which directed research towards the involvement of non-CYP enzymes like carboxylesterases. nih.gov While HLMs are effective, human hepatocytes are also used and are sometimes considered a more comprehensive model as they contain the full complement of hepatic enzymes and cofactors in a cellular environment. researchgate.netresearchgate.net

Advanced Analytical Methodologies for the Detection, Identification, and Quantification of Ab Fubinaca Metabolite 2a

Strategies for Sample Preparation in Biological Matrices

The primary objective of sample preparation is to extract AB-FUBINACA metabolite 2A from complex biological samples such as urine and blood, remove matrix components that can interfere with analysis, and concentrate the analyte to a level suitable for instrumental detection. The choice of technique depends on the nature of the biological matrix, the physicochemical properties of the metabolite, and the desired analytical sensitivity and throughput.

Liquid-Liquid Extraction (LLE) is a conventional and widely utilized technique for the isolation of synthetic cannabinoids and their metabolites from biological fluids. orientjchem.org This method operates on the principle of partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org The efficiency of the extraction is influenced by factors such as the choice of organic solvent, the pH of the aqueous phase, and the ionic strength of the solution.

Several LLE protocols have been successfully applied for the analysis of AB-FUBINACA and its metabolites. For instance, one method for urine samples involves alkalinizing the sample with ammonium (B1175870) hydroxide (B78521) before extracting with a mixture of isopropanol (B130326) and 1-chlorobutane (B31608). nih.gov Another validated procedure for both blood and urine employs ethyl acetate (B1210297) as the extraction solvent after pH adjustment. probiologists.com A common approach involves an initial enzymatic hydrolysis step, particularly for urine samples, to cleave glucuronide conjugates, followed by extraction with a 70:30 mixture of 1-chlorobutane and isopropyl alcohol. oup.com For blood samples, LLE has been performed using methyl tert-butyl ether (MTBE) after basification of the sample. ojp.gov These methods demonstrate the versatility of LLE in adapting to different biological matrices and analytical requirements.

Table 1: Examples of Liquid-Liquid Extraction (LLE) Parameters for AB-FUBINACA and its Metabolites

Biological MatrixpH AdjustmentExtraction Solvent(s)Reference
UrineAlkalinized with 100 mM ammonium hydroxide (pH 10)Isopropanol and 1-chlorobutane nih.gov
Urine & BloodAqueous ammonia (B1221849) to pH 8–9Ethyl acetate probiologists.com
UrineEnzymatic hydrolysis (no pH adjustment specified for LLE step)1-chlorobutane:isopropyl alcohol (70:30) oup.com
BloodBasified with TRIS HCl buffer (pH 10.2)Methyl tert-butyl ether (MTBE) ojp.gov

Solid-Phase Extraction (SPE) offers an alternative to LLE, often providing cleaner extracts, higher analyte recovery, and the potential for automation. nih.gov The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

For the analysis of synthetic cannabinoid metabolites in urine, SPE protocols have been developed using polymeric cartridges. One such method utilizes Agilent Bond Elut Plexa PAX cartridges. ojp.gov The process involves conditioning the cartridge with methanol (B129727) and water, loading the hydrolyzed urine sample, washing with ammonium carbonate buffer and methanol to remove impurities, and finally eluting the target metabolites with 5% formic acid in methanol. ojp.gov While effective, it has been noted that for some synthetic cannabinoid metabolites, SPE may result in lower recovery compared to LLE, possibly due to the diverse physicochemical properties of the range of analytes. oup.com

Table 2: Example of Solid-Phase Extraction (SPE) Parameters for AB-FUBINACA Metabolites

Biological MatrixSPE CartridgeWash SolventsElution SolventReference
UrineAgilent Bond Elut Plexa PAX (60 mg, 3 mL)Deionized water, ammonium carbonate buffer, methanol5% formic acid in methanol ojp.gov

In recent years, a trend towards miniaturization in sample preparation has led to the development of modern microextraction techniques. These methods, including solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are characterized by significantly reduced solvent consumption, lower sample volume requirements, and improved enrichment factors. orientjchem.org

A notable example applied to synthetic cannabinoids is the combination of magnetic solid-phase extraction (MSPE) with dispersive liquid–liquid microextraction (DLLME). researchgate.net In this innovative approach, magnetic nanoparticles coated with a specific polymer are used as the sorbent to capture AB-FUBINACA from a plasma sample. After magnetic separation, the analyte is eluted from the nanoparticles and then subjected to DLLME, where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the sample, creating a cloudy solution that facilitates rapid partitioning of the analyte into the fine droplets of the extraction solvent. This combined MSPE-DLLME approach has been successfully used for the trace analysis of AB-FUBINACA in plasma, demonstrating high efficiency and sensitivity. researchgate.net

High-Performance Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the this compound from other metabolites and any remaining matrix components before detection. The choice between liquid chromatography and gas chromatography is primarily dictated by the analyte's properties, such as volatility and thermal stability.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred and most frequently used technique for the analysis of synthetic cannabinoid metabolites. mdpi.comresearchgate.net This preference is due to the fact that many metabolites, including carboxylated species like this compound, are often polar, non-volatile, and thermally unstable, making them unsuitable for direct analysis by gas chromatography. researchgate.net

A variety of LC methods have been validated for this purpose. A common feature is the use of reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. nih.govoup.com Gradient elution is typically employed, where the composition of the mobile phase is changed over the course of the analytical run to achieve optimal separation. Mobile phases generally consist of an aqueous component (e.g., water with additives like formic acid, acetic acid, or ammonium formate (B1220265) to improve chromatographic peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govoup.comoup.com The separated analytes are then detected by a mass spectrometer, which provides high sensitivity and specificity for identification and quantification.

Table 3: Examples of Liquid Chromatography (LC) Parameters for AB-FUBINACA Metabolite Analysis

LC SystemColumnMobile Phase AMobile Phase BReference
Agilent 1200Agilent Eclipse Plus C18 (3.0 × 100 mm, 1.8 µm)7 mM ammonium formate and 0.05% formic acid in waterAcetonitrile nih.gov
Agilent 1290Not specified0.2% acetic acid in deionized waterAcetonitrile oup.com
Agilent 1290 UHPLCHypersil Gold C18 (100 x 4.6 mm, 5 µm)0.1% formic acid in deionized water0.1% formic acid in methanol oup.com

Gas chromatography, typically coupled with a mass spectrometry detector (GC-MS), is another powerful tool in forensic toxicology. probiologists.comnih.gov For an analyte to be suitable for GC analysis, it must be volatile and thermally stable enough to be vaporized without decomposition in the heated injection port. While parent synthetic cannabinoids can often be analyzed by GC, their polar metabolites, especially those containing carboxylic acid groups like this compound, present a challenge. researchgate.net

The high polarity and low volatility of such metabolites necessitate a chemical modification step known as derivatization prior to GC-MS analysis. researchgate.net Derivatization involves reacting the metabolite with a reagent to replace active hydrogen atoms (e.g., on carboxyl or hydroxyl groups) with less polar, more volatile groups, thereby improving the compound's chromatographic properties. Despite this extra step, GC-MS methods have been successfully developed for the determination of AB-FUBINACA in blood and urine following LLE. probiologists.com These methods typically utilize a non-polar capillary column, such as an HP 5-MS, for separation. probiologists.com

Table 4: Examples of Gas Chromatography (GC) Parameters for AB-FUBINACA Analysis

GC-MS SystemColumnKey FindingReference
Agilent 6890 GC / 5973 MSHP 5-MS (60m × 0.25mm × 0.25µm)Developed a GC-MS LLE method to determine AB-FUBINACA in blood and urine. probiologists.com
SCION GC-456-FIDDiphenyl dimethyl polysiloxane (30 m × 0.32 mm × 0.25 µm)Validated a GC-FID method for the related compound AMB-Fubinaca. thaiscience.info

Table of Compounds Mentioned

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the analysis of synthetic cannabinoids and their metabolites, offering rapid and high-resolution separations essential for complex biological matrices. In the context of this compound, UHPLC systems are typically coupled with mass spectrometry for sensitive and selective detection.

Chromatographic separation is commonly achieved using reverse-phase columns, such as C18 columns. nih.govnih.govdiva-portal.org A gradient elution is employed, utilizing a mobile phase consisting of an aqueous component and an organic solvent, often acetonitrile or methanol. nih.govnih.govdiva-portal.org To improve peak shape and ionization efficiency, additives like formic acid or ammonium formate are frequently incorporated into the mobile phases. nih.govnih.govdiva-portal.org For instance, one method utilized an Agilent Eclipse Plus C18 column with a mobile phase gradient of 7 mM ammonium formate and 0.05% formic acid in water and acetonitrile. nih.gov Another established method for a broad range of synthetic cannabinoid metabolites uses a C18-column with a gradient of water and acetonitrile, both containing 0.1% formic acid. nih.govdiva-portal.org The high pressure capabilities of UHPLC systems allow for the use of sub-2 µm particle columns, which results in sharper peaks and significantly reduced analysis times compared to traditional HPLC.

Table 1: Exemplary UHPLC Parameters for Synthetic Cannabinoid Metabolite Analysis

Parameter Description
Column Reverse-phase C18
Mobile Phase A Water with 0.1% Formic Acid or 7 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate Typically 0.4 - 1.2 mL/min
Column Temperature Controlled, e.g., 50°C

| Gradient | Programmed gradient from low to high organic phase concentration |

State-of-the-Art Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the definitive technique for the detection and structural characterization of this compound. Its high sensitivity and specificity are indispensable for identifying compounds at trace levels in biological samples.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QqQ) or quadrupole-linear ion trap instruments, is the gold standard for quantitative analysis. nih.govoup.com This technique involves the selection of a specific precursor ion (typically the protonated molecule [M+H]⁺ of the metabolite) in the first mass analyzer, followed by its fragmentation through collision-induced dissociation (CID) in a collision cell. The resulting product ions are then analyzed in the second mass analyzer. semanticscholar.org This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity by monitoring characteristic precursor-to-product ion transitions. oup.comnih.gov For AB-FUBINACA and its metabolites, LC-MS/MS methods are widely developed for their detection in blood and urine. oup.commdpi.comnih.gov For example, a potential metabolic pathway involves the desalkylation of the 4-fluorobenzyl group from a hydroxylated derivative, yielding a product with a mass-to-charge ratio (m/z) of 277. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Time-of-Flight (TOF-MS)

High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap analyzers, provide highly accurate mass measurements, typically with mass errors of less than 5 ppm. nih.govresearchgate.netdiva-portal.org This capability allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for identifying novel metabolites. researchgate.netdiva-portal.org

TOF-MS has been successfully used to identify metabolites of AB-FUBINACA in rat urine. nih.gov In one study, a TOF mass spectrum for a major metabolite, resulting from hydroxylation and N-dealkylation, showed an exact mass of m/z 277.1311. nih.gov The use of HRMS, often in combination with information-dependent tandem-mass spectrometry (MS/MS) acquisition, is crucial for profiling metabolites in samples from human hepatocyte incubations and authentic urine specimens. researchgate.netdiva-portal.org This non-targeted approach allows for the retrospective analysis of data to identify new or unexpected metabolites as they are discovered. ojp.gov

Table 2: Accurate Mass Measurement of an AB-FUBINACA Metabolite

Parameter Value Reference
Technique Time-of-Flight Mass Spectrometry (TOF-MS) nih.gov
Observed m/z 277.1311 nih.gov

| Proposed Transformation | Hydroxylation and N-dealkylation | nih.gov |

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of synthetic cannabinoid metabolites by LC-MS. nih.govsemanticscholar.org ESI is a "soft" ionization method that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation, making it ideal for molecular weight determination and subsequent tandem mass spectrometry. semanticscholar.org Analysis is generally performed in positive ion mode. semanticscholar.orgnih.gov The composition of the spray solvent, often a mixture of water and organic solvents like methanol or acetonitrile with an acid modifier like formic acid, is critical for achieving optimal ionization and sensitivity. semanticscholar.org While less common for this class of compounds, Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar molecules that are not as amenable to ESI.

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of fragmentation patterns generated in MS/MS experiments is fundamental to the structural elucidation of metabolites. nih.gov For indazole-based synthetic cannabinoids like AB-FUBINACA, characteristic fragmentation pathways involve the cleavage of the amide bond and the bond between the indazole core and the fluorobenzyl group. mdpi.com The fragmentation of AB-FUBINACA itself shows product ions at m/z 324 and 252.9. nih.gov A key fragment ion for many related compounds is the fluorobenzyl ion at m/z 109.0448. mdpi.com By studying the mass shifts between the parent compound and its metabolites, and by interpreting the fragmentation spectra of those metabolites, researchers can pinpoint the sites of metabolic modification, such as hydroxylation, carboxylation, or glucuronidation. researchgate.netresearchgate.net For instance, the major metabolite of AB-FUBINACA, formed through hydroxylation and N-dealkylation, demonstrates a specific fragmentation pattern that confirms its structure. nih.gov High-resolution MS/MS provides accurate mass data for these fragments, further aiding in their unambiguous identification. nih.govresearchgate.net

Method Validation and Performance Parameters for Quantitative Analysis

For a quantitative method to be used in a forensic or clinical setting, it must undergo rigorous validation to ensure its reliability and accuracy. Validation is performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). ojp.gov

Key performance parameters that are evaluated include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. nih.govdiva-portal.orgresearchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. oup.comojp.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. oup.com For synthetic cannabinoid metabolites, LOQs are often in the low ng/mL range. nih.govdiva-portal.org

Precision: The closeness of agreement between independent test results, typically expressed as the coefficient of variation (%CV). nih.govdiva-portal.orgoup.comresearchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control samples. nih.govdiva-portal.orgoup.comresearchgate.net

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances. nih.govdiva-portal.orgresearchgate.net

Matrix Effect: The alteration of ionization efficiency due to co-eluting components from the biological matrix. nih.govdiva-portal.orgresearchgate.net

Extraction Recovery: The efficiency of the analyte extraction process from the sample matrix. nih.govdiva-portal.orgresearchgate.net

Stability: The stability of the analyte in the biological matrix under different storage conditions. nih.govdiva-portal.orgojp.govresearchgate.net

Validated methods for synthetic cannabinoid metabolites have demonstrated the sensitivity, selectivity, and robustness required for routine use in drug testing laboratories. nih.govdiva-portal.org

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation/Synonym
AB-FUBINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Forensic and Toxicological Research Context of Ab Fubinaca Metabolite 2a Analysis

Utility of Metabolite 2A as a Biomarker for AB-FUBINACA Exposure

The primary utility of AB-FUBINACA metabolite 2A and other major metabolites lies in their improved detection window compared to the parent compound. Synthetic cannabinoids like AB-FUBINACA are often rapidly and extensively metabolized, meaning the original substance may be present in very low concentrations or completely absent, particularly in urine samples nih.govresearchgate.net. A study of authentic urine samples found that the parent AB-FUBINACA was only detectable in 54% of cases, underscoring the necessity of targeting metabolites to confirm use nih.gov.

Metabolites are generally more polar than the parent drug, which facilitates their excretion in urine, often at higher concentrations and for a longer duration probiologists.comnih.gov. Research has identified several key metabolic pathways for AB-FUBINACA, including the hydrolysis of the terminal amide to form a carboxylic acid (such as metabolite 2A), hydroxylation at various positions, and subsequent glucuronide conjugation nih.govresearchgate.net. The identification of AB-FUBINACA carboxylic acid and its hydroxylated forms as major urinary products makes them reliable and crucial biomarkers for documenting AB-FUBINACA intake in both clinical and forensic settings researchgate.netresearchgate.net. The presence of these metabolites provides definitive evidence of exposure, which is critical for toxicological investigations and law enforcement.

Analytical Challenges and Strategies in Forensic Drug Testing

The forensic analysis of this compound is accompanied by significant analytical challenges. The constant evolution of synthetic cannabinoids results in a proliferation of structurally similar compounds and positional isomers nih.gov. These analogues can produce metabolites that are isobaric (having the same mass), making them difficult to distinguish with low-resolution mass spectrometry. This creates a risk of misidentification, which can have serious legal and clinical consequences.

To overcome these challenges, forensic laboratories employ advanced analytical strategies, primarily centered on high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) nih.govnih.gov.

Differentiation from Isomers: A significant challenge is the differentiation of AB-FUBINACA and its metabolites from their positional isomers. Research has shown that techniques like energy-resolved mass spectrometry using a triple quadrupole (QqQ) instrument can differentiate isomers by analyzing the relative abundances of their product ions at different collision energies nih.gov. Multi-stage mass spectrometry (MSn) in a linear ion trap (LIT) can also provide characteristic fragmentation patterns to distinguish closely related structures nih.gov.

Sensitivity and Matrix Effects: The low concentrations of metabolites in biological samples necessitate highly sensitive detection methods. LC-MS/MS is often the preferred technique due to its superior sensitivity and specificity compared to gas chromatography-mass spectrometry (GC-MS), which may require derivatization steps for the polar metabolites nih.gov.

Method Validation: The development of robust and validated analytical methods is crucial. These methods must demonstrate adequate sensitivity, specificity, linearity, and reproducibility to ensure the reliability of forensic findings.

Table 1: Analytical Methods for AB-FUBINACA and Metabolite Detection

Analytical TechniqueBiological MatrixKey FindingsReference
LC-QTOF/MSUrine, Human Liver MicrosomesIdentified 15 urinary metabolites; parent drug detected in only 54% of cases. nih.gov
LC-TOF/MSRat UrineIdentified two major hydroxylated and N-dealkylated metabolites. nih.gov
LC-ESI-LIT-MS & QqQ-MSN/A (Reference Standards)Demonstrated differentiation of six positional isomers of AB-FUBINACA based on fragmentation patterns. nih.gov
LC-MS/MSBloodConfirmed AB-FUBINACA exposure in a clinical case where immunoassays were negative. mdpi.com

Interpretation of Metabolite 2A Detection in Various Biological Samples

The interpretation of finding this compound varies depending on the biological sample in which it is detected. Each matrix provides different, complementary information regarding drug exposure.

Urine: As the preferred matrix for routine drug screening, urine offers a non-invasive sample collection method and a longer detection window for metabolites probiologists.comresearchgate.net. The detection of metabolite 2A or other specific carboxylic acid and hydroxylated metabolites in urine is considered definitive proof of consumption nih.govresearchgate.net. Since the parent drug is often absent, the metabolite profile is crucial for identifying the specific synthetic cannabinoid used nih.govprobiologists.com.

Post-Mortem Specimens: In post-mortem toxicology, blood, and tissue samples are analyzed to determine the role of a substance in a death. The presence of AB-FUBINACA and its metabolites can indicate recent use prior to death nih.govmdpi.com. Quantitative analysis is critical, as high concentrations of the parent drug and its metabolites can support a finding of intoxication as a cause or contributing factor to death. For instance, in one case, a blood concentration of 5.6 ng/mL of AB-FUBINACA was reported in a patient who presented with severe symptoms mdpi.com.

Hair: Hair analysis provides a much longer window of detection, spanning months to years, making it suitable for monitoring chronic exposure or abstinence. However, the interpretation is complex due to the potential for external contamination caymanchem.com. Studies have shown that metabolites can be present in hair, which is often considered proof of systemic uptake. Yet, some synthetic cannabinoids with labile ester or amide bonds can degrade to their corresponding acid metabolites on the hair itself after environmental exposure, complicating the distinction between active consumption and contamination. Therefore, hair analysis results must be interpreted with caution, considering the possibility of both systemic incorporation and external deposition.

In Vitro Studies on Receptor Binding and Cellular Interactions Relevant to Metabolic Pathways

In vitro studies using human liver microsomes (HLMs), hepatocytes, and recombinant enzymes are essential for elucidating the metabolic pathways of AB-FUBINACA and understanding the pharmacological activity of its metabolites nih.gov.

Metabolic Pathways: Research has shown that AB-FUBINACA is metabolized by several enzymatic pathways. The hydrolysis of the terminal amide group to form the carboxylic acid metabolite (AB-FUBINACA-COOH, which includes metabolite 2A) is a major route researchgate.net. This process is mediated by carboxylesterase enzymes (CES) researchgate.netotago.ac.nz. Additionally, cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4/5, are involved in hydroxylation reactions at various positions on the molecule nih.gov. In vitro studies have also investigated the potential for AB-FUBINACA to cause drug-drug interactions, finding that it can inhibit several major CYP enzymes, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 nih.govmdpi.com.

Receptor Binding and Activity: AB-FUBINACA is a potent agonist of the cannabinoid type 1 (CB1) receptor, with a high binding affinity (Ki = 0.9 nM) caymanchem.com. In vitro functional assays are used to determine if its metabolites also possess pharmacological activity. Studies on AB-FUBINACA-COOH, a metabolite common to AB-FUBINACA and AMB-FUBINACA, have shown that it has significantly lower activity at both CB1 and CB2 receptors compared to the parent drug nih.govmdpi.com. For the related compound AMB-FUBINACA, its carboxylic acid metabolite was found to be approximately 3000-fold less potent at the CB1 receptor researchgate.net. This suggests that metabolism, particularly the formation of metabolite 2A, is primarily a detoxification pathway that reduces the pharmacological and toxicological effects of the parent compound mdpi.comotago.ac.nz. However, it has been noted that high in vivo concentrations of the metabolite could still be sufficient to partially activate cannabinoid receptors nih.govmdpi.com.

Table 2: Summary of In Vitro Research Findings

Study TypeSystem UsedKey FindingsReference
MetabolismHuman Liver Microsomes (HLM)Identified hydrolysis and hydroxylation as major metabolic pathways. nih.govnih.gov
Enzyme InhibitionHLM, Recombinant CYPsAB-FUBINACA moderately inhibits multiple CYP enzymes (CYP2C19, CYP2D6, etc.), indicating potential for drug-drug interactions. nih.gov
Metabolite ActivityHEK239 Cells with CB1/CB2 ReceptorsThe carboxylic acid metabolite (AB-FUBINACA-COOH) has significantly lower pharmacological activity than the parent compound. nih.govmdpi.com
Enzyme IdentificationRecombinant CarboxylesterasesCarboxylesterase 1 (CES1) is a key enzyme in the hydrolysis of related synthetic cannabinoids to their acid metabolites. otago.ac.nzresearchgate.net

Chemical Synthesis and Characterization of Ab Fubinaca Metabolite 2a for Research Standards

Methodologies for Chemical Synthesis of AB-FUBINACA Metabolite 2A

The synthesis of this compound as a reference standard is a crucial step for its use in analytical laboratories. While specific, publicly documented syntheses for this exact metabolite are not widespread, the synthetic route can be inferred from established chemical principles and published methods for the parent compound, AB-FUBINACA, and its analogues. tus.ienih.govresearchgate.net The synthesis of indazole-based synthetic cannabinoids typically involves a multi-step process.

A plausible synthetic strategy for this compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-((4-fluorophenyl)methyl)-1H-indazole-3-carboxamide, would likely begin with the formation of the core indazole structure. This is often followed by N-alkylation to introduce the 4-fluorobenzyl group at the 1-position of the indazole ring. researchgate.net The final key step involves coupling the substituted indazole-3-carboxylic acid with a modified valine amino acid derivative that contains the necessary terminal amide and carboxylic acid functionalities of the metabolite. This amide bond formation is a standard reaction in organic chemistry. The synthesis of a similar metabolite, AMB-FUBINACA carboxylic acid, has been performed in academic research settings, underscoring the feasibility of such preparations for creating analytical standards. nih.gov

During synthesis, the formation of regioisomers, such as the 2-alkyl-2H-indazole isomer, is a known possibility. researchgate.net Therefore, rigorous purification of the final product, typically using chromatographic techniques, is essential to isolate the desired compound and ensure the high purity required for a reference standard.

Analytical Characterization and Purity Assessment of Synthesized Reference Materials

Once synthesized, the material must undergo extensive analytical characterization to confirm its chemical structure and assess its purity. This process is fundamental to establishing it as a reliable reference material.

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common method. The protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 399.4, corresponding to its molecular formula C₂₀H₁₉FN₄O₄ and formula weight of 398.4 g/mol . caymanchem.comcaymanchem.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits a maximum absorbance (λmax) at 300 nm. caymanchem.comcaymanchem.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms. While specific NMR data for this metabolite is not readily available in the literature, the spectra would show characteristic signals for the aromatic protons of the indazole and fluorobenzyl groups, as well as signals for the aliphatic protons of the valine-derived side chain. researchgate.netswgdrug.org

Table 1: Spectroscopic Data for this compound

Analytical TechniqueObservationReference
Mass Spectrometry (MS) [M+H]⁺: 399.4 m/z caymanchem.com
UV Spectroscopy λmax: 300 nm caymanchem.com
Molecular Formula C₂₀H₁₉FN₄O₄ caymanchem.com
Formula Weight 398.4 g/mol caymanchem.com

Chromatographic techniques are employed to separate the synthesized compound from any impurities, starting materials, or by-products, thereby determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of reference materials. A certificate of analysis for a commercial standard of this compound reported a purity of 98.2% as determined by HPLC. caymanchem.com A typical HPLC method for analyzing AB-FUBINACA and its metabolites would utilize a C18 column with a gradient elution system. For instance, a mobile phase consisting of aqueous ammonium (B1175870) formate (B1220265) and formic acid mixed with acetonitrile (B52724) allows for effective separation. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method used for a qualitative assessment of purity. The same commercial reference material showed 100% purity by TLC. caymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of the carboxylic acid group, this compound is not ideally suited for direct analysis by GC-MS without a prior chemical modification step known as derivatization.

Table 2: Purity Assessment of this compound Reference Material

Analytical TechniquePurityReference
HPLC 98.2 % caymanchem.com
TLC 100 % caymanchem.com

Role of Certified Reference Materials in Forensic and Academic Research

The use of Certified Reference Materials (CRMs) is indispensable in modern analytical science, particularly in regulated fields like forensic toxicology. caymanchem.comcerilliant.com A CRM is a standard of the highest quality, for which identity, purity, and concentration have been rigorously established and are provided with a certificate of analysis. glpbio.com

In the context of this compound, a CRM serves several critical functions:

Unambiguous Identification: In forensic casework, identifying a drug metabolite in a biological sample (e.g., urine or blood) provides definitive proof of exposure to the parent drug. nih.gov By comparing the chromatographic retention time and mass spectrum of a suspected peak in a case sample to that of the CRM, analysts can confirm the metabolite's presence with a high degree of scientific certainty.

Accurate Quantification: CRMs are essential for the calibration of analytical instruments and the validation of quantitative methods. sigmaaldrich.com This allows laboratories to accurately determine the concentration of the metabolite in biological fluids, which can be important for interpreting the toxicological significance of the findings.

Method Validation and Quality Control: Analytical laboratories use CRMs to develop and validate their testing methods, ensuring they are accurate, precise, and reliable. cerilliant.com They are also used in routine quality control to monitor instrument performance and ensure the continued accuracy of results.

Inter-laboratory Comparability: The use of internationally recognized CRMs, often produced under ISO 17034 and ISO/IEC 17025 accreditations, ensures that results from different laboratories are comparable and traceable to a common standard. caymanchem.comcerilliant.comsigmaaldrich.com This is vital for the consistency of forensic and clinical data worldwide.

Given that parent synthetic cannabinoids are often rapidly and extensively metabolized, their metabolites are frequently the only biomarkers detectable in urine samples. caymanchem.com Therefore, the availability of CRMs for metabolites like this compound is not merely beneficial but essential for enabling forensic laboratories to keep pace with the ever-evolving landscape of new psychoactive substances. caymanchem.comlgcstandards.com

Emerging Research Directions and Future Perspectives on Ab Fubinaca Metabolite 2a

Comprehensive Profiling of Minor and Phase II Metabolites

Recent scientific investigations have focused on creating a more complete picture of the biotransformation of AB-FUBINACA, extending beyond its primary metabolite, AB-FUBINACA metabolite 2A (the carboxylic acid metabolite). While the formation of metabolite 2A through amide hydrolysis is a major metabolic pathway, current research is delving into the identification and characterization of less abundant, or "minor," metabolites and subsequent Phase II conjugation products.

Studies utilizing human hepatocyte incubations have been instrumental in this endeavor. For instance, research has identified several minor metabolic pathways for the parent compound, AB-FUBINACA, including epoxidation followed by hydrolysis, hydroxylation of the indazole moiety, and dehydrogenation. researchgate.net Furthermore, the formation of glucuronide conjugates, a common Phase II metabolic route, has been observed. Specifically, acyl glucuronidation of this compound has been reported, alongside the glucuronidation of other hydroxylated metabolites of the parent compound. researchgate.net

The comprehensive identification of these minor and Phase II metabolites is crucial as they can serve as additional biomarkers of AB-FUBINACA intake, potentially extending the detection window and providing a more robust confirmation of consumption. Future research is expected to focus on the isolation and structural elucidation of these metabolites to develop certified reference materials, which are essential for their unequivocal identification in toxicological screenings.

Table 1: Key Metabolic Pathways of AB-FUBINACA Leading to and Including Metabolite 2A
Metabolic PathwayDescriptionResulting Metabolite(s)Significance
Amide Hydrolysis (Phase I)Cleavage of the terminal amide group of AB-FUBINACA.This compound (carboxylic acid)Major metabolic pathway; primary biomarker of consumption.
Hydroxylation (Phase I)Addition of a hydroxyl group to various positions on the AB-FUBINACA molecule.Hydroxylated AB-FUBINACA metabolitesMinor metabolites that can also serve as biomarkers.
Acyl Glucuronidation (Phase II)Conjugation of a glucuronic acid moiety to the carboxylic acid group of this compound.This compound glucuronideA Phase II conjugate that can enhance the detection window.
Epoxidation and Hydrolysis (Phase I)Formation of an epoxide on the indazole ring followed by hydrolysis.Dihydrodiol metabolitesMinor metabolic pathway.

Development of Advanced In Silico and In Vitro Biotransformation Prediction Models

The rapid emergence of new synthetic cannabinoids necessitates the development of predictive models to anticipate their metabolic fate, thereby enabling forensic laboratories to identify relevant biomarkers swiftly. Research in this area is focused on refining both in silico (computer-based) and in vitro (laboratory-based) models for more accurate prediction of the biotransformation of compounds like AB-FUBINACA and its metabolite 2A.

In Vitro Models: Human liver microsomes (HLMs) and human hepatocytes are the gold standard for in vitro metabolism studies. Research has determined the metabolic stability of AB-FUBINACA in HLMs, with a reported half-life of 62.6 ± 4.0 minutes. researchgate.net Human hepatocyte incubations have successfully identified numerous metabolites, including this compound and its glucuronide conjugate. researchgate.net Future directions in this area involve the use of more complex in vitro systems, such as 3D liver models and liver-on-a-chip technologies, to more closely mimic the physiological environment of the human liver and improve the predictive accuracy of metabolic profiles.

In Silico Models: Computational tools play a crucial role in predicting potential metabolites. Software such as MetaSite™ and MetabolitePilot™ have been employed to predict the metabolites of AB-FUBINACA. researchgate.net These programs utilize algorithms based on known metabolic reactions and substrate specificities of drug-metabolizing enzymes. For AB-FUBINACA, in silico tools have successfully predicted many of the metabolites that were later confirmed through in vitro experiments. researchgate.net The ongoing development of these models incorporates machine learning and artificial intelligence to enhance their predictive power, particularly for novel psychoactive substances where experimental data is scarce. nih.gov Future models aim to not only predict the site of metabolism but also to provide quantitative estimations of metabolite formation.

Standardization and Harmonization of Analytical Methods for Metabolite 2A Detection

The reliable detection and quantification of this compound in biological matrices are paramount for forensic and clinical toxicology. The primary analytical techniques employed are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). nih.gov A significant area of ongoing research is the standardization and harmonization of these methods to ensure consistency and comparability of results across different laboratories.

The development of validated analytical methods is a key focus. This includes establishing parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. oup.com The availability of certified reference materials for both AB-FUBINACA and its metabolite 2A is crucial for the accurate calibration and validation of these methods. caymanchem.com

Table 2: Analytical Parameters for the Detection of Synthetic Cannabinoid Metabolites
ParameterDescriptionImportance in Standardization
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably distinguished from background noise.Ensures that laboratories can detect the metabolite at forensically relevant concentrations.
Limit of Quantification (LOQ)The lowest concentration of an analyte that can be accurately and precisely measured.Crucial for quantitative analysis and interpreting the extent of drug use.
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte.Ensures accurate quantification across a range of concentrations.
Precision and AccuracyThe degree of agreement among a series of measurements and the closeness of the measurements to the true value, respectively.Fundamental for the reliability and reproducibility of results.

Comparative Metabolism Studies with Novel Synthetic Cannabinoids

The landscape of synthetic cannabinoids is in constant flux, with new compounds continually emerging. Comparative metabolism studies are therefore essential to understand the metabolic similarities and differences between AB-FUBINACA and these newer analogs. This knowledge is vital for predicting the metabolites of novel compounds and for developing analytical methods that can detect a broad range of substances.

Structurally similar synthetic cannabinoids often share common metabolic pathways. For example, like AB-FUBINACA, many other synthetic cannabinoids with a terminal amide group also undergo hydrolysis to form the corresponding carboxylic acid metabolite. frontiersin.org However, variations in the core structure or side chains of these molecules can lead to different minor metabolites and variations in the rate and extent of metabolism.

For instance, comparative studies of AB-FUBINACA with its analog ADB-FUBINACA have revealed both shared and distinct metabolic pathways. nih.gov While both can form a carboxylic acid metabolite, the specific hydroxylation patterns and other biotransformations can differ. Understanding these differences is crucial for identifying unique biomarkers for each compound, which is particularly important in cases of co-consumption. Future research will likely involve systematic comparative metabolism studies of newly emerging synthetic cannabinoids against well-characterized compounds like AB-FUBINACA to build a comprehensive library of metabolic data that can aid in the rapid identification of these substances in toxicological casework.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.